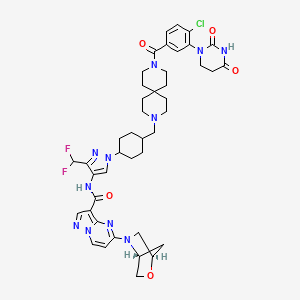

PROTAC IRAK4 degrader-8

Description

Properties

Molecular Formula |

C43H50ClF2N11O5 |

|---|---|

Molecular Weight |

874.4 g/mol |

IUPAC Name |

N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |

InChI Key |

RGQCBKDSLKTVFN-URTKFSOYSA-N |

Isomeric SMILES |

C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |

Canonical SMILES |

C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC IRAK4 Degrader-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete degradation of the target protein, offering a more profound and potentially durable therapeutic effect. This guide provides a detailed examination of the mechanism of action of PROTAC IRAK4 degrader-8, a novel agent targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for inflammatory and autoimmune diseases.

Core Mechanism of Action: PROTAC-Mediated IRAK4 Degradation

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to both IRAK4 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. While the specific E3 ligase recruited by this compound is not definitively specified in publicly available information, many IRAK4 degraders utilize the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases. For the purpose of this guide, we will illustrate the mechanism involving the CRBN E3 ligase, a common choice for PROTACs.

-

Ubiquitination of IRAK4: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the polyubiquitinated IRAK4 into small peptides.

-

Recycling of this compound: Following the degradation of IRAK4, this compound is released from the complex and can proceed to bind to another IRAK4 molecule and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a comparator IRAK4 degrader, KT-474.

| Parameter | This compound | Cell Line/System | Reference |

| IC50 (IRAK4 Inhibition) | 15.5 nM | Not Specified | [1] |

| DC50 (IRAK4 Degradation) | 1.8 nM | THP-1 cells | [1] |

| IC50 (IL-6 Production) | 246 nM | Human whole blood (LPS-induced) | [1] |

| IC50 (IL-6 Production) | 2.2 nM | Human PBMC (LPS-induced) | [1] |

| Parameter | KT-474 | Cell Line/System | Reference |

| DC50 (IRAK4 Degradation) | 0.9 nM | hPBMCs | [2] |

| Dmax (IRAK4 Degradation) | 101.3% | hPBMCs | [2] |

| DC50 (IRAK4 Degradation) | 8.9 nM | THP-1 cells | [2] |

| Dmax (IRAK4 Degradation) | 66.2% | THP-1 cells | [2] |

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

Caption: IRAK4-mediated signaling cascade upon TLR/IL-1R activation.

This compound Mechanism of Action

Caption: Catalytic cycle of this compound mediated degradation.

Experimental Workflow: IRAK4 Degradation Assessment

Caption: Workflow for determining IRAK4 degradation via Western Blot.

Experimental Protocols

IRAK4 Degradation Assay by Western Blot

This protocol outlines the procedure for assessing the degradation of IRAK4 in a cellular context following treatment with this compound.

a. Cell Culture and Treatment:

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Procedure:

-

Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

b. Protein Extraction and Quantification:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Procedure:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA protein assay kit.

-

c. Western Blotting:

-

Antibodies:

-

Primary Antibody: Rabbit anti-IRAK4 antibody (e.g., Cell Signaling Technology, #4363) at a 1:1000 dilution.[3]

-

Loading Control: Mouse anti-β-actin antibody.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

-

Procedure:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of IRAK4 degradation.

-

IL-6 Production Assay in LPS-Stimulated PBMCs

This protocol describes the measurement of IL-6 secretion from human peripheral blood mononuclear cells (PBMCs) to assess the functional consequence of IRAK4 degradation.

a. PBMC Isolation:

-

Source: Healthy human donor blood.

-

Procedure:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS.

-

Resuspend the cells in complete RPMI-1640 medium.

-

b. Cell Treatment and Stimulation:

-

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce cytokine production.

-

c. IL-6 Measurement by ELISA:

-

ELISA Kit: Human IL-6 ELISA Kit (e.g., Abcam, ab178013).[5][6]

-

Procedure:

-

After the 24-hour stimulation, centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.

-

Briefly:

-

Add standards and samples to the antibody-coated wells.

-

Incubate to allow IL-6 to bind.

-

Wash the wells.

-

Add a detection antibody.

-

Wash the wells.

-

Add a substrate solution and incubate to develop color.

-

Add a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.

-

Conclusion

This compound represents a promising therapeutic strategy by targeting IRAK4 for degradation. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, leads to the effective removal of IRAK4. This not only ablates the kinase activity of IRAK4 but also its scaffolding function, potentially offering a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies. Further investigation into the specific E3 ligase utilized by this compound and its in vivo efficacy will be crucial for its continued development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 4. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. content.abcam.com [content.abcam.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

In-Depth Technical Guide: PROTAC IRAK4 Degrader-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC IRAK4 degrader-8, a potent and selective molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its chemical properties, mechanism of action, and relevant experimental data, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Core Compound Details

This compound is a synthesized heterobifunctional molecule that recruits IRAK4 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

| Property | Value |

| CAS Number | 2911615-06-8[1][2][3][4][5][6][7] |

| Molecular Formula | C43H50ClF2N11O5[2][4][5] |

| Molecular Weight | 874.38 g/mol [2][4][5] |

Biological Activity

This compound has demonstrated potent activity in cellular assays, effectively inducing the degradation of IRAK4 and inhibiting downstream inflammatory signaling.

| Assay | Cell Line | Value |

| IC50 (IRAK4 Degradation) | - | 15.5 nM[1][7][8][9] |

| DC50 (IRAK4 Degradation) | THP-1 | 1.8 nM[1][7][9] |

| IC50 (IL-6 Production Inhibition) | Human Whole Blood (LPS-induced) | 246 nM[1][7][10][9] |

| IC50 (IL-6 Production Inhibition) | Human PBMC (LPS-induced) | 2.2 nM[1][7][10][9] |

Mechanism of Action and Signaling Pathway

As a Proteolysis Targeting Chimera (PROTAC), IRAK4 degrader-8 functions by hijacking the ubiquitin-proteasome system. It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for degradation by the 26S proteasome. This mechanism not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, which is crucial for the assembly of the Myddosome complex in inflammatory signaling pathways.

The IRAK4 signaling pathway is a critical component of the innate immune system, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. By degrading IRAK4, this compound effectively blocks this entire signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

Western Blot for IRAK4 Degradation

This protocol is used to quantify the degradation of IRAK4 protein in cells treated with the degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-IRAK4 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

MTS Cell Viability Assay

This assay is performed to assess the cytotoxicity of the PROTAC degrader.

Materials:

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[11][12]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytokine Release Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., IL-6) production by the PROTAC degrader.

Materials:

-

ELISA kit for the specific cytokine (e.g., human IL-6)

-

Cell culture supernatants from treated cells

-

Plate reader

Procedure:

-

Cell Stimulation: Pre-treat cells with different concentrations of this compound for a certain period, then stimulate with an inflammatory agent (e.g., LPS).

-

Supernatant Collection: Collect the cell culture supernatant after the desired stimulation time.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition compared to the stimulated control.

Synthesis

The synthesis of this compound is described in patent CN115710274.[1][7] The general strategy for synthesizing PROTACs involves the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation.

Conclusion

This compound is a powerful research tool for studying the roles of IRAK4 in health and disease. Its high potency and demonstrated ability to induce IRAK4 degradation and inhibit downstream signaling make it a valuable asset for researchers in the field of immunology and for the development of novel therapeutics for inflammatory diseases and certain cancers. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NB-64-82748-50mg | this compound [2911615-06-8] Clinisciences [clinisciences.com]

- 5. 2911615-06-8|this compound|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Synthesis and Discovery of PROTAC IRAK4 Degrader-8

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of PROTAC IRAK4 degraders, with a specific focus on the potent degrader designated as PROTAC IRAK4 degrader-8. This document details the underlying biology of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the rationale for its targeted degradation, and the experimental protocols central to the development of such compounds.

Introduction: Targeting IRAK4 in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R)[1][2][3]. These pathways are fundamental to the innate immune response. Upon activation, IRAK4 acts not only as a kinase but also as a crucial scaffold protein, assembling the Myddosome complex, which includes the adaptor protein MyD88[1]. This dual function initiates a downstream cascade leading to the activation of transcription factors like NF-κB and subsequent production of inflammatory cytokines[1][4].

Given its pivotal role, aberrant IRAK4 signaling is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma[1][4]. While traditional small-molecule inhibitors can block the kinase activity of IRAK4, they fail to address its scaffolding function. This limitation has driven the development of Proteolysis-Targeting Chimeras (PROTACs) to induce the complete degradation of the IRAK4 protein, thereby eliminating both of its pathological functions[4].

The PROTAC Approach for Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective removal of a target protein[5][6]. A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two[5][7].

The mechanism involves the PROTAC molecule simultaneously binding to both the target protein (e.g., IRAK4) and an E3 ligase, forming a ternary complex[6][8]. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome[9]. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules[8][9].

The IRAK4 Signaling Pathway

IRAK4 is the "master IRAK" as it is the only component in the IL-1R/TLR signaling pathway absolutely essential for its function[2]. The pathway is initiated by ligand binding to TLRs or IL-1Rs, which leads to the recruitment of the MyD88 adapter protein. MyD88 then recruits and activates IRAK4, which in turn phosphorylates IRAK1[2][3]. Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of the TAK1 complex. TAK1 subsequently activates the IKK complex, which phosphorylates IκB, marking it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[3].

Discovery and Profile of this compound

This compound, also referred to as Compound 2 in associated patents, is a potent and selective degrader of IRAK4[10]. Its discovery is the result of a systematic development process designed to optimize target engagement, ternary complex formation, and cellular degradation efficacy.

The following table summarizes the key in-vitro activity data for this compound.

| Parameter | Cell Line / System | Value | Reference |

| IC₅₀ (Binding) | N/A | 15.5 nM | [10] |

| DC₅₀ (Degradation) | THP-1 cells | 1.8 nM | [10] |

| IC₅₀ (IL-6 Inhibition) | LPS-induced PBMCs | 2.2 nM | [10] |

| IC₅₀ (IL-6 Inhibition) | Human Whole Blood | 246 nM | [10] |

The discovery of a potent PROTAC like degrader-8 follows a structured, iterative workflow. This process begins with selecting a suitable target and identifying high-affinity ligands. Various linkers and E3 ligase recruiters are then synthesized and screened to identify initial hits, which are subsequently optimized for potency, selectivity, and drug-like properties[11][12].

Synthesis of an Exemplary IRAK4 PROTAC

While the precise synthetic route for this compound is detailed in patent literature[10], the general strategy involves the modular assembly of the three core components. A representative synthesis for a potent IRAK4 degrader (Compound 9) has been published and illustrates the core chemical principles[4]. The process typically involves:

-

Synthesis of the IRAK4 "warhead": A potent inhibitor molecule that binds to the IRAK4 kinase domain is synthesized.

-

Synthesis of the E3 Ligase Ligand: A known E3 ligase ligand, such as one for Cereblon (CRBN) or Von Hippel-Lindau (VHL), is prepared.

-

Linker Attachment and Coupling: The linker, often a polyethylene glycol (PEG) chain or an alkyl chain of varying length, is first attached to either the warhead or the E3 ligase ligand. The final PROTAC is then assembled by coupling the two ligand-linker fragments, often via a stable amide bond or other suitable conjugation chemistry.

This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers, attachment points, and E3 ligase ligands to empirically determine the optimal combination for potent and selective degradation[13].

Key Experimental Protocols

The characterization of an IRAK4 degrader requires a suite of biochemical and cellular assays.

This is the primary assay to directly measure the reduction in IRAK4 protein levels.

-

Cell Culture and Treatment: Culture cells (e.g., OCI-LY10, TMD8, or THP-1) to appropriate confluency. Treat cells with a dose-response of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration for up to 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for IRAK4 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensities using densitometry software. Normalize IRAK4 levels to the loading control and express as a percentage of the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) from the dose-response curve.

This assay determines the cytotoxic effect of the degrader on cancer cell lines.

-

Cell Plating: Seed cells (e.g., OCI-LY10) in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the IRAK4 PROTAC for a specified period (e.g., 72 hours).

-

Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay[11]. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

This experiment confirms that the observed protein degradation is dependent on the proteasome.

-

Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM epoxomicin or 1 µM MG-132) for 1-2 hours[13][14].

-

PROTAC Treatment: Add the IRAK4 PROTAC (at a concentration known to cause significant degradation, e.g., 1 µM) to the pre-treated cells and incubate for an additional 22-24 hours.

-

Analysis: Harvest the cells and perform a Western blot for IRAK4 as described in Protocol 1.

-

Interpretation: If the PROTAC-induced degradation of IRAK4 is "rescued" (i.e., prevented) by the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent[13]. A similar experiment can be done with neddylation inhibitors like MLN4924 to confirm dependency on Cullin-RING E3 ligases[14].

Conclusion

This compound represents a significant advancement in targeting IRAK4-driven pathologies. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by ablating both the catalytic and scaffolding functions of the target. The data demonstrates that IRAK4 degradation leads to potent downstream pathway inhibition and anti-proliferative effects in relevant cellular models. The continued development of IRAK4 degraders holds substantial promise for new therapeutic strategies in oncology and autoimmune disease.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 6. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

An In-depth Technical Guide to the IRAK4 Signaling Pathway and PROTAC-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is a key component in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[2][3] Given its central role, dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases, inflammatory disorders, and cancers.[2][4]

Traditionally, therapeutic strategies have focused on inhibiting the kinase activity of IRAK4. However, IRAK4 also possesses a crucial scaffolding function, which is essential for the assembly of the Myddosome signaling complex and is not addressed by kinase inhibitors.[2][5][6] This has led to the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to induce the complete degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions.[5][7][8]

This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism of PROTAC-mediated degradation, a summary of key quantitative data from preclinical studies, and detailed experimental protocols for researchers in the field.

The IRAK4 Signaling Pathway

The IRAK4 signaling pathway is a cornerstone of the innate immune response. Activation of this pathway leads to the production of pro-inflammatory cytokines and the initiation of host defense mechanisms.[9][10]

Pathway Activation and Components

The signaling cascade is initiated upon the binding of pathogen-associated molecular patterns (PAMPs) to TLRs or cytokines like IL-1 to IL-1Rs.[4] This ligand binding induces receptor dimerization and the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][11] MyD88, through its death domain, recruits and activates IRAK4.[4]

Activated IRAK4 is the apex kinase in this pathway.[4] It phosphorylates and activates other members of the IRAK family, primarily IRAK1 and IRAK2.[12][13] This series of interactions occurs within a large supramolecular signaling complex known as the Myddosome, which consists of MyD88, IRAK4, and IRAK1/2.[12][13]

Downstream Signaling Cascade

Once activated and hyperphosphorylated, IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4][13] This interaction leads to the activation of TGF-β activated kinase 1 (TAK1), which in turn activates two major downstream pathways:[4]

-

NF-κB Pathway: TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent translocation of the transcription factor NF-κB into the nucleus.[4]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38.[6]

Nuclear translocation of these transcription factors culminates in the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9]

Dual Role of IRAK4: Kinase and Scaffolding

A critical aspect of IRAK4 function is its dual role. While its kinase activity is essential for the phosphorylation and activation of downstream targets like IRAK1, its scaffolding function is indispensable for the assembly of the Myddosome complex.[2][5][6] Studies have shown that the scaffolding function of IRAK4 is crucial for Myddosome formation and subsequent NF-κB and MAPK signaling, whereas the kinase activity is specifically required for the robust production of inflammatory cytokines.[6] This dual functionality underscores the limitation of kinase inhibitors, which fail to abrogate the scaffolding-mediated signaling, providing a strong rationale for targeted protein degradation.[5][7]

PROTAC-Mediated Degradation of IRAK4

PROTACs are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[14][15]

Mechanism of Action

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (IRAK4).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5]

-

A linker that covalently connects the two ligands.[15]

The PROTAC works by acting as a bridge, bringing IRAK4 into close proximity with the recruited E3 ligase.[16] This induced proximity facilitates the formation of a stable ternary complex (IRAK4-PROTAC-E3 ligase).[15][17] Within this complex, the E3 ligase tags IRAK4 with ubiquitin molecules.[14] This polyubiquitination marks IRAK4 for recognition and subsequent degradation by the 26S proteasome.[14][15] After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of further IRAK4 molecules.[17][18]

Quantitative Data on IRAK4 PROTACs

Several potent and selective IRAK4 PROTAC degraders have been developed. The following tables summarize key quantitative data for some of the most well-characterized examples.

Table 1: IRAK4 Degradation Potency

| Compound | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |

| Compound 9 (GSK) | VHL | PBMCs | ~100 (at 22h) | >90 | 22 | [5] |

| Compound 9 (Chen et al.) | CRBN | OCI-LY10 | 12.6 ± 2.1 | >95 | 24 | [8] |

| Compound 9 (Chen et al.) | CRBN | TMD8 | 15.1 ± 3.5 | >95 | 24 | [8] |

| KT-474 | CRBN | THP-1 | 8.9 | 66.2 | 24 | [1] |

| KT-474 | CRBN | hPBMCs | 0.9 | 101.3 | 24 | [1] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of degradation.

Table 2: Binding Affinity and Functional Inhibition

| Compound | Target / Assay | IC₅₀ (nM) | Cell Line / Condition | Reference |

| PF-06650833 (Inhibitor) | IRAK4 Kinase Binding | 4.1 | Biochemical Assay | [5] |

| Compound 8 (PROTAC) | IRAK4 Kinase Binding | 2.5 | Biochemical Assay | [5] |

| Compound 9 (PROTAC) | IRAK4 Kinase Binding | 1.8 | Biochemical Assay | [5] |

| KT-474 | LPS-stimulated IL-6 Inhibition | <10.0 | Not Specified | [13] |

| KT-474 | R848-stimulated IL-6 Inhibition | <10.0 | Not Specified | [13] |

-

IC₅₀: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize IRAK4 PROTACs.

Cell Culture and Treatment

-

Cell Lines:

-

PBMCs (Peripheral Blood Mononuclear Cells): Isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

OCI-LY10 and TMD8 (Diffuse Large B-cell Lymphoma cells): Cultured in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.[8]

-

THP-1 (Human monocytic cells): Cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

-

-

PROTAC Treatment: Cells are seeded at a specified density (e.g., 1 x 10⁶ cells/mL) and treated with serial dilutions of the PROTAC compound or DMSO as a vehicle control for specified time periods (e.g., 4, 8, 16, 24 hours).[8]

Western Blotting for IRAK4 Degradation

-

Purpose: To quantify the reduction in cellular IRAK4 protein levels following PROTAC treatment.

-

Protocol:

-

Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used simultaneously.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity. IRAK4 levels are normalized to the loading control and expressed as a percentage relative to the DMSO-treated control.[8]

-

Proteasome and E3 Ligase Dependence Assays

-

Purpose: To confirm that the observed protein reduction is due to the canonical PROTAC mechanism.

-

Proteasome Dependence:

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM epoxomicin or 10 µM MG-132) for 2 hours.[5]

-

Add the IRAK4 PROTAC and incubate for the desired time.

-

Analyze IRAK4 levels by Western blot. A rescue of IRAK4 degradation in the presence of the inhibitor confirms proteasome-dependent degradation.[5][8]

-

-

E3 Ligase Dependence (Competitive Antagonism):

-

Co-treat cells with the IRAK4 PROTAC and a high concentration (e.g., 10 µM) of the free E3 ligase ligand (e.g., pomalidomide for CRBN, or VH032 for VHL).[8]

-

Analyze IRAK4 levels by Western blot. The free ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and IRAK4 degradation. Abrogation of degradation confirms the involvement of the specific E3 ligase.[8]

-

A similar experiment can be performed by co-treating with an excess of the parent IRAK4 inhibitor to confirm the necessity of IRAK4 binding.[8]

-

Cytokine Release Assay (ELISA)

-

Purpose: To measure the functional consequence of IRAK4 degradation on the inflammatory response.

-

Protocol:

-

Cell Treatment: Pre-treat cells (e.g., PBMCs) with various concentrations of the IRAK4 PROTAC for a specified time (e.g., 24 hours).

-

Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for a further period (e.g., 6-18 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ values for cytokine inhibition.

-

Conclusion and Therapeutic Outlook

Targeting IRAK4 for degradation via the PROTAC technology represents a promising therapeutic strategy. By inducing the complete removal of the IRAK4 protein, this approach overcomes the limitations of traditional kinase inhibitors by eliminating both the kinase and critical scaffolding functions of the protein.[5][7][19] Preclinical data has demonstrated that IRAK4 PROTACs can potently and selectively degrade IRAK4, leading to profound inhibition of inflammatory cytokine production.[5] With several IRAK4 degraders, such as KT-474, advancing into clinical trials for inflammatory and autoimmune diseases, the therapeutic potential of this approach is significant.[1][20] Continued research and development in this area hold the promise of delivering novel and more effective treatments for a range of IRAK4-driven pathologies.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. rupress.org [rupress.org]

- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 16. revvity.com [revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. portlandpress.com [portlandpress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

In Vitro Characterization of a PROTAC IRAK4 Degrader: A Technical Guide

This guide provides a comprehensive overview of the in vitro characterization of the potent and selective PROTAC IRAK4 degrader, KT-474. It is intended for researchers, scientists, and drug development professionals interested in the methodologies and data associated with the preclinical evaluation of this class of molecules.

Introduction to PROTAC IRAK4 Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] An IRAK4-targeting PROTAC, such as KT-474, consists of a ligand that binds to the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[1] This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, potentially offering a more profound therapeutic effect compared to traditional kinase inhibitors.[2][3]

Quantitative In Vitro Efficacy and Potency

The in vitro activity of KT-474 has been extensively characterized across various cell lines and biochemical assays. The following tables summarize the key quantitative data.

| Cell Line | Assay Type | Parameter | Value | Reference(s) |

| THP-1 | HTRF | DC50 | 8.9 nM | [4] |

| Human PBMCs | HTRF | DC50 | 0.9 nM | [4] |

| Human PBMCs | Mass Spectrometry | DC50 | 2.1 nM | [5] |

| OCI-Ly10 | Mesoscale Discovery | DC50 | 7 nM | [1][6] |

| RAW 264.7 | Western Blot | DC50 | 4.0 nM | [7] |

| THP-1 | HTRF | Dmax | 66.2% | [4] |

| Human PBMCs | HTRF | Dmax | 101.3% | [4] |

| OCI-Ly10 | Mesoscale Discovery | Dmax | >95% | [1][2] |

| Table 1: In Vitro Degradation Potency of KT-474 in Various Cell Lines. |

| Assay Type | Parameter | Value | Reference(s) |

| AlphaLISA | IRAK4 Affinity (IC50) | 0.5 nM | [1][6] |

| HTRF | CRBN Affinity (IC50) | 1.51 µM | [6] |

| AlphaLISA | Ternary Complex Formation (AUC) | 1,063,052 | [1][6] |

| Table 2: Biochemical Binding and Ternary Complex Formation of KT-474. |

| Cell Line/System | Stimulation | Cytokine Inhibited | IC50 | Reference(s) |

| Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | Not specified | [8] |

| Human PBMCs | LPS (TLR4 agonist) | IL-6 | Not specified | [8] |

| Human PBMCs | R848 or LPS | IL-8 | Not specified | [7] |

| Human B cells | CpG-B | p-p65 (NF-κB activation) | Not specified | [7] |

| Table 3: Functional In Vitro Activity of KT-474 in Cytokine Release Assays. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs), THP-1 (a human monocytic cell line), OCI-Ly10 (a diffuse large B-cell lymphoma cell line), and RAW 264.7 (a murine macrophage cell line) are commonly used. Cells are cultured in appropriate media and conditions. For degradation assays, cells are treated with varying concentrations of KT-474 or vehicle control (e.g., DMSO) for specified durations (e.g., 4, 24, 48, 72, or 96 hours).[9]

Western Blotting for IRAK4 Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for IRAK4. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the IRAK4 band relative to the loading control, allowing for the determination of the percentage of IRAK4 degradation.

AlphaLISA for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is used to detect and quantify the formation of the IRAK4-KT-474-CRBN ternary complex.[1]

-

Reagents: Recombinant tagged IRAK4 (e.g., GST-tagged) and CRBN (e.g., FLAG-tagged) proteins, the PROTAC of interest, AlphaLISA donor beads (e.g., glutathione-coated for GST-IRAK4), and acceptor beads (e.g., anti-FLAG antibody-coated for FLAG-CRBN) are required. A commercial kit, such as the PROTAC® Optimization Kit for IRAK4-Cereblon Binding, can be utilized.[10]

-

Assay Procedure:

-

The tagged proteins and the PROTAC are incubated together in an appropriate assay buffer in a microplate.

-

A mixture of donor and acceptor beads is then added.

-

The plate is incubated in the dark to allow for bead binding to the ternary complex.

-

-

Detection: The plate is read on an AlphaLISA-compatible plate reader. Upon excitation, the donor beads generate singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light. The intensity of the emitted light is proportional to the amount of ternary complex formed.[10]

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Tandem mass tag (TMT)-based quantitative proteomics is employed to assess the selectivity of the degrader across the entire proteome.[2]

-

Sample Preparation: Human PBMCs from multiple donors are treated with the degrader (e.g., at 10x DC90 concentration) or vehicle for 24 hours.[2]

-

Protein Digestion and TMT Labeling: Cell lysates are prepared, and proteins are digested into peptides (e.g., with trypsin). The resulting peptides from each condition are labeled with different TMT reagents.

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each identified protein across the different treatment conditions is quantified based on the TMT reporter ion intensities. Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the degrader.[7]

Cytokine Release Assay

This assay measures the functional consequence of IRAK4 degradation on inflammatory signaling pathways.

-

Cell Treatment and Stimulation: PBMCs are pre-treated with the IRAK4 degrader for a specified time (e.g., 24 or 72 hours).[9] The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, or with a cytokine like IL-1β.[5][9]

-

Supernatant Collection: After an additional incubation period (e.g., 24 hours), the cell culture supernatant is collected.[9]

-

Cytokine Quantification: The concentration of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a multiplex immunoassay platform, such as Mesoscale Discovery (MSD) electrochemiluminescence or Luminex.[5][9]

Cell Viability Assay

Cell viability assays are performed to assess the potential cytotoxicity of the PROTAC degrader.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the degrader for the desired duration.

-

Assay Reagent Addition: A viability reagent, such as MTT or the CellTiter-Glo® reagent, is added to each well.

-

Incubation and Detection:

-

MTT Assay: After incubation, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm.

-

CellTiter-Glo® Assay: This assay measures ATP levels. After a brief incubation, the luminescence is measured, which is proportional to the number of viable cells.[11]

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the IRAK4 signaling pathway, and a typical experimental workflow for characterizing an IRAK4 degrader.

Caption: Mechanism of action of a PROTAC IRAK4 degrader.

Caption: Simplified IRAK4 signaling pathway.

References

- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. kymeratx.com [kymeratx.com]

- 6. kymeratx.com [kymeratx.com]

- 7. researchgate.net [researchgate.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. kymeratx.com [kymeratx.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. ch.promega.com [ch.promega.com]

An In-depth Technical Guide to PROTAC IRAK4 Degrader-8

This technical guide provides a comprehensive overview of the PROTAC IRAK4 degrader-8, a potent and selective molecule designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of IRAK4 degradation.

Core Molecular Attributes

This compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of IRAK4.

| Property | Value | Reference |

| Molecular Weight | 874.38 g/mol | |

| Chemical Formula | C43H50ClF2N11O5 | |

| CAS Number | 2911615-06-8 |

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the cell's natural protein disposal system to eliminate IRAK4. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6. By degrading IRAK4, this PROTAC effectively shuts down this inflammatory signaling cascade.

Quantitative Biological Activity

This compound has demonstrated potent activity in various in vitro models. The following table summarizes the key quantitative data.

| Parameter | Cell Type / System | Value (nM) | Reference |

| IC50 (IRAK4 binding) | Biochemical Assay | 15.5 | |

| DC50 (IRAK4 degradation) | THP-1 cells | 1.8 | |

| IC50 (IL-6 inhibition) | LPS-induced human PBMC | 2.2 | |

| IC50 (IL-6 inhibition) | Human whole blood | 246 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IRAK4 Degradation (DC50) in THP-1 Cells by Western Blot

This protocol outlines the procedure to quantify the degradation of IRAK4 in the human monocytic cell line THP-1 upon treatment with this compound.

1. Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Treat the cells with the different concentrations of the PROTAC and a vehicle control (DMSO) for 24 hours.

2. Cell Lysis:

-

After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IRAK4 band intensity to the corresponding loading control band intensity.

-

Plot the normalized IRAK4 levels against the logarithm of the PROTAC concentration.

-

Calculate the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a four-parameter logistic curve.

Preclinical Profile of PROTAC IRAK4 Degrader-8: A Technical Overview

This technical guide provides an in-depth summary of the preclinical research findings for PROTAC IRAK4 degrader-8, also referred to as Compound 2. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the available quantitative data, experimental methodologies, and the underlying biological pathways.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 pathway is implicated in the pathogenesis of various inflammatory diseases and certain cancers, making it an attractive therapeutic target.[1][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5][6] A PROTAC molecule typically consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.[3] Unlike traditional small molecule inhibitors that only block a protein's activity, PROTACs can eliminate the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[7][8]

This compound is a specific PROTAC designed to induce the degradation of IRAK4, offering a potential therapeutic strategy for IRAK4-driven diseases.

Quantitative Data Summary

The following table summarizes the key in vitro potency and efficacy data for this compound.

| Parameter | Description | Cell Line/System | Value | Reference |

| IC50 | Half-maximal inhibitory concentration for IRAK4. | Not specified | 15.5 nM | [9][10] |

| DC50 | Half-maximal degradation concentration of IRAK4. | THP-1 cells | 1.8 nM | [9] |

| IC50 (IL-6) | Inhibition of IL-6 production. | LPS-induced human PBMCs | 2.2 nM | [9] |

| IC50 (IL-6) | Inhibition of IL-6 production. | Human whole blood | 246 nM | [9] |

Signaling Pathways and Mechanisms

IRAK4 Signaling Pathway

IRAK4 is a pivotal component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1Rs by their respective ligands.[3] Within this complex, IRAK4 phosphorylates and activates IRAK1.[3] Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, primarily the NF-κB and MAPK signaling cascades.[1][3] This results in the production of pro-inflammatory cytokines.

References

- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Ternary Complex of IRAK4 Degrader-8

This guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, specifically focusing on the formation and function of the ternary complex involving IRAK4 Degrader-8. It is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and targeted protein degradation.

Introduction to IRAK4 and Targeted Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex known as the Myddosome.[3][4] This assembly is crucial for initiating downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[2][4]

IRAK4 possesses both a kinase function and a vital scaffolding function, both of which are required for the proper assembly of the Myddosome and subsequent signal transduction.[5][6] Traditional small molecule inhibitors that only target the kinase activity of IRAK4 have shown limited clinical success, likely because they fail to disrupt its scaffolding role.[5][7]

Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy. These heterobifunctional molecules are designed to induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[8][9] A PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This approach eliminates the entire protein, thereby abrogating both its catalytic and scaffolding functions.[9][10]

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is a cornerstone of the innate immune response. The pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs or by the binding of cytokines to IL-1Rs.

Caption: Canonical IRAK4 signaling cascade via the Myddosome complex.

Mechanism of Action: The IRAK4 Degrader-8 Ternary Complex

IRAK4 Degrader-8 is a PROTAC designed to induce the degradation of IRAK4. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN)).[9][11] The formation of the IRAK4-Degrader-CRBN ternary complex is the critical step that initiates the degradation process. This complex brings IRAK4 into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent destruction by the 26S proteasome.

Caption: Formation of the ternary complex and subsequent IRAK4 degradation.

Quantitative Data Summary

The efficacy of IRAK4 Degrader-8 (also referred to as Compound 2) has been quantified through various in vitro assays. The data highlights its potency in binding, degradation, and pathway inhibition.

Table 1: In Vitro Potency of IRAK4 Degrader-8

| Parameter | Cell Line / System | Value | Reference |

|---|---|---|---|

| IC₅₀ (Binding) | N/A | 15.5 nM | [12][13] |

| DC₅₀ (Degradation) | THP-1 cells | 1.8 nM | [12] |

| IC₅₀ (IL-6 Inhibition) | LPS-induced human PBMCs | 2.2 nM | [12] |

| IC₅₀ (IL-6 Inhibition) | Human Whole Blood | 246 nM |[12] |

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit 50% of IRAK4's binding or downstream activity.

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to degrade 50% of the target protein.

Key Experimental Methodologies

The characterization of IRAK4 degraders involves a series of key experiments to confirm their mechanism of action and quantify their effects.

Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to quantify the formation of the ternary complex. Donor and acceptor beads are coated with antibodies or tags that recognize the POI (IRAK4) and the E3 ligase. When the degrader brings the two proteins into proximity, the beads are also brought close together. Upon laser excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is proportional to the amount of ternary complex formed.

Protocol Outline:

-

Recombinant tagged IRAK4 and tagged E3 ligase (e.g., CRBN) are combined in a microplate well.

-

A serial dilution of the IRAK4 degrader is added to the wells.

-

Anti-tag acceptor beads and streptavidin-coated donor beads (which bind to a biotinylated component) are added.

-

The plate is incubated in the dark to allow for complex formation and bead association.

-

The plate is read on an Alpha-enabled plate reader, and the resulting signal is plotted against the degrader concentration.[7]

Principle: These methods are used to directly measure the reduction in IRAK4 protein levels within cells following treatment with the degrader.

Protocol Outline:

-

Cell Treatment: Culture appropriate cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells) and treat them with varying concentrations of IRAK4 Degrader-8 for a specified time (e.g., 24 hours).[8]

-

Cell Lysis: Harvest and lyse the cells to release total protein.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

Western Blotting:

-

Separate proteins by size via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to IRAK4, followed by a loading control antibody (e.g., GAPDH, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the IRAK4 band relative to the loading control indicates the extent of degradation.

-

-

Mass Spectrometry (for precise quantification):

Caption: Workflow for quantifying IRAK4 degradation in cells.

Principle: To confirm that degradation occurs via the intended PROTAC mechanism, cells are co-treated with the degrader and either a proteasome inhibitor or a competitor for the E3 ligase binding site.

Protocol Outline:

-

Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for 1-2 hours.[8][11] Then, add IRAK4 Degrader-8 and incubate for the standard duration. Analyze IRAK4 levels via Western Blot. A rescue of IRAK4 from degradation in the presence of the inhibitor confirms proteasome-dependent degradation.

-

E3 Ligase Dependence: Pre-treat cells with a high concentration of a free E3 ligase ligand (e.g., thalidomide for a CRBN-recruiting degrader).[11] This ligand will compete with the degrader for binding to the E3 ligase, preventing ternary complex formation. A subsequent rescue of IRAK4 protein levels confirms that the degrader acts via that specific E3 ligase.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022174268A1 - Irak4 degraders and uses thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTAC IRAK4 degrader-8 | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IRAK4 Degradation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a Western blot analysis to assess the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) induced by degrader-8. Included are detailed experimental protocols, data presentation tables, and diagrams illustrating the signaling pathway and experimental workflow.

Introduction to IRAK4 and Targeted Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response. It functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to a receptor complex with the adapter protein MyD88, leading to the formation of the "Myddosome." This complex initiates a downstream signaling cascade, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Targeted protein degradation has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. "Degrader-8" is a PROTAC designed to specifically target IRAK4 for degradation, thereby inhibiting its kinase and scaffolding functions.

IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the canonical IRAK4 signaling pathway and the mechanism by which a PROTAC like degrader-8 induces its degradation.

Application Notes and Protocols: Utilizing PROTAC IRAK4 Degrader-8 in the THP-1 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. It plays a pivotal role in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) mediated inflammatory responses.[1][2] The dual kinase and scaffolding functions of IRAK4 make it a compelling target for therapeutic intervention in a variety of autoimmune and inflammatory diseases.[2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.[2] PROTAC IRAK4 degrader-8 is a heterobifunctional molecule designed to specifically target IRAK4 for degradation, thereby inhibiting downstream inflammatory signaling. This document provides detailed application notes and protocols for the use of this compound in the human monocytic THP-1 cell line, a widely used in vitro model for studying monocyte and macrophage biology.

Mechanism of Action of this compound

This compound functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the formation of the Myddosome complex, a key signaling platform, and consequently abrogates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the THP-1 cell line.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (Degradation Concentration) | 1.8 nM | THP-1 | [4] |

| IC₅₀ (Inhibitory Concentration) | 15.5 nM | THP-1 | [4] |

| Effect on Cytokine Production | Inhibition of IL-6 | THP-1 | [4] |

Signaling Pathway Diagram

Caption: IRAK4 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in THP-1 cells.

Experimental Protocols

THP-1 Cell Culture

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.05% Trypsin-EDTA (for differentiation, if required)

-

Phorbol 12-myristate 13-acetate (PMA) (for differentiation to macrophages, if required)

-

Phosphate-Buffered Saline (PBS), sterile

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Cell Maintenance: Culture THP-1 cells in T-75 flasks at a density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Split the culture every 2-3 days. To do this, gently pipette the cell suspension to break up any clumps and dilute with fresh complete growth medium to the desired seeding density.

-

(Optional) Differentiation into Macrophages: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates and treat with 25-100 ng/mL of PMA for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh complete growth medium. Allow the cells to rest for at least 24 hours before proceeding with experiments.

Western Blot for IRAK4 Degradation

Materials:

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-IRAK4 (e.g., Cell Signaling Technology #4363, used at 1:1000 dilution)[5][6]

-

Primary antibody for loading control: Mouse anti-β-actin or anti-GAPDH (used at recommended dilution)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well. Allow them to adhere overnight if differentiated. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C with gentle shaking.[5] Wash the membrane three times with TBST for 5 minutes each. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step.

-